
2-Hexyl-1-decanol
Übersicht
Beschreibung
Hexyldecanol: , auch bekannt als 2-Hexyl-1-decanol, ist ein langkettiger aliphatischer Alkohol mit der Summenformel C₁₆H₃₄O. Es ist eine farblose, ölige Flüssigkeit, die in Wasser unlöslich, aber in Alkohol, Ether und Ölen löslich ist. Hexyldecanol wird aufgrund seiner weichmachenden und lösenden Eigenschaften häufig in verschiedenen Industrien eingesetzt, darunter Kosmetik, Pharmazeutika und chemische Produktion .
Wissenschaftliche Forschungsanwendungen
Hexyldecanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: Hexyldecanol is used in cell culture studies to investigate its effects on cellular processes.
Medicine: It has been studied for its potential use in drug delivery systems and as an active ingredient in topical formulations for skin conditions.
Industry: Hexyldecanol is used in the production of lubricants, plasticizers, and surfactants. .
Wirkmechanismus
Target of Action
2-Hexyl-1-decanol is a branched alcohol It’s known to be used as an organic solvent in the extraction of non-polar acidic drugs from human plasma .
Mode of Action
It’s known that it can interact with non-polar acidic drugs, facilitating their extraction from human plasma . This suggests that it may interact with hydrophobic regions within biological systems.
Result of Action
As a solvent, it may facilitate the movement and availability of other compounds within biological systems .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Hexyldecanol kann durch die Guerbet-Reaktion synthetisiert werden, bei der zwei Alkoholmoleküle in Gegenwart eines Katalysators kondensiert werden. Diese Reaktion verwendet typischerweise eine Base wie Natrium- oder Kaliumhydroxid und eine hohe Temperatur, um die Bildung des verzweigten Alkohols zu erleichtern .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Hexyldecanol oft aus natürlichen Quellen wie Kokosnussöl, Palmöl und Sojaöl gewonnen. Das Verfahren umfasst die Hydrierung von Fettsäuren oder Fettsäureestern, die aus diesen Ölen gewonnen werden. Der Hydrierungsprozess wird unter hohem Druck und hoher Temperatur in Gegenwart eines Metallkatalysators wie Nickel oder Palladium durchgeführt .
Chemische Reaktionsanalyse
Reaktionstypen: Hexyldecanol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Hexyldecanol kann unter sauren Bedingungen mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Hexyl-decansäure oxidiert werden.
Reduktion: Es kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid zu Hexyl-decanal reduziert werden.
Substitution: Hexyldecanol kann mit Halogenen oder anderen Nucleophilen Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Hauptprodukte, die gebildet werden:
Oxidation: Hexyl-decansäure
Reduktion: Hexyl-decanal
Substitution: Verschiedene halogenierte oder nucleophil-substituierte Derivate.
Wissenschaftliche Forschungsanwendungen
Hexyldecanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Lösungsmittel und Zwischenprodukt in der organischen Synthese verwendet.
Biologie: Hexyldecanol wird in Zellkulturstudien verwendet, um seine Auswirkungen auf zelluläre Prozesse zu untersuchen.
Medizin: Es wurde auf seinen potenziellen Einsatz in Medikamenten-Abgabesystemen und als Wirkstoff in topischen Formulierungen für Hauterkrankungen untersucht.
Industrie: Hexyldecanol wird bei der Herstellung von Schmierstoffen, Weichmachern und Tensiden verwendet. .
Wirkmechanismus
Hexyldecanol übt seine Wirkungen durch verschiedene Mechanismen aus:
Regulation der Proteasomenaktivität: Es reguliert die Proteasomenaktivität in Melanocyten nach oben, was zu einer verringerten Melaninproduktion führt.
Weichmachende Eigenschaften: Hexyldecanol wirkt als Weichmacher, indem es eine schützende Barriere auf der Haut bildet, die dazu beiträgt, die Feuchtigkeit zu speichern und die Hautstruktur zu verbessern.
Analyse Chemischer Reaktionen
Types of Reactions: Hexyldecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hexyldecanol can be oxidized to form hexyl-decanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: It can be reduced to form hexyl-decanal using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Hexyldecanol can undergo substitution reactions with halogens or other nucleophiles to form various derivatives.
Major Products Formed:
Oxidation: Hexyl-decanoic acid
Reduction: Hexyl-decanal
Substitution: Various halogenated or nucleophile-substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Hexyldecanol ist aufgrund seiner spezifischen Kombination aus einem geradkettigen Alkohol mit einer Kettenlänge von 10 Kohlenstoffatomen und einem verzweigten Alkohol mit einer Kettenlänge von 8 Kohlenstoffatomen einzigartig. Diese Struktur verleiht ihm besondere Eigenschaften, die es in verschiedenen Anwendungen wertvoll machen.
Ähnliche Verbindungen:
Cetylalkohol (Hexadecan-1-ol): Ein C-16-Fettalkohole, der in Kosmetika und Pharmazeutika aufgrund seiner weichmachenden und verdickenden Eigenschaften verwendet wird.
Octyldodecanol (2-Octyldodecanol): Ein weiterer langkettiger Alkohol, der in Körperpflegeprodukten aufgrund seiner feuchtigkeitsspendenden und hautpflegenden Eigenschaften verwendet wird.
Die einzigartige Struktur und die Eigenschaften von Hexyldecanol machen es zu einer vielseitigen Verbindung mit einer breiten Palette von Anwendungen in verschiedenen Bereichen.
Eigenschaften
IUPAC Name |
2-hexyldecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULHFMYCBKQGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041265 | |
| Record name | 2-Hexyl-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless oily liquid with a mild sweet odor; [Sasol MSDS] | |
| Record name | 1-Decanol, 2-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexyl-1-decanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11467 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2425-77-6 | |
| Record name | 2-Hexyl-1-decanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decanol, 2-hexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexyl-1-decanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Decanol, 2-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexyl-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hexyldecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYLDECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/151Z7P1317 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- A: Research shows that using 2-hexyl-1-decanol as a co-substrate with glucose in Candida bombicola cultures can lead to the production of novel sophorolipids, including a unique alkyl-glucoside with a branched hydrophobic component. [, ]
- A: Yes, this compound (also known as C16 Guerbet alcohol) can be synthesized from n-octanol using a supported CuO-NiO catalyst in the presence of KOH. This catalytic approach has demonstrated promising yields and selectivity. []
A: Studies have explored the transesterification of waste fish oil fatty ethyl esters with various alcohols, including this compound. Results show that immobilized lipases are particularly effective catalysts for transesterification with larger alcohols like this compound, offering high stability and reusability. []
- A: Due to its long hydrophobic chain and single hydroxyl group, this compound exhibits characteristics of both alkanes and alcohols. This unique structure influences its solubility in different solvents and its behavior in mixtures. []
- A: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed to identify and quantify this compound in complex matrices, such as plant extracts, fermentation broths, and environmental samples. [, , , , , ]
- A: The choice of alternatives depends on the specific application. For instance, in sophorolipid production, other hydrophobic co-substrates like fatty acids or plant oils can be used, leading to different sophorolipid profiles. [] In the synthesis of Guerbet alcohols, variations in the catalyst system or starting materials can lead to different product distributions. []
- A: Apart from GC-MS, other analytical techniques like nuclear magnetic resonance (NMR) spectroscopy can provide valuable structural information. [] Computational chemistry tools can be employed to model its interactions and properties. []
- A: The branched structure of this compound significantly affects its physical properties, such as melting point, viscosity, and solubility, compared to linear alcohols with the same number of carbon atoms. [] This structural difference also impacts its interactions with enzymes, as seen in the transesterification reactions using lipases. []
- A: Research suggests that this compound, identified as a volatile compound emitted by aphid-infested soybean plants, exhibits a high binding affinity to specific odorant binding proteins (CpalOBPs) in the lacewing Chrysopa pallens, a natural predator of aphids. This interaction might contribute to the lacewing's ability to locate aphids as prey. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

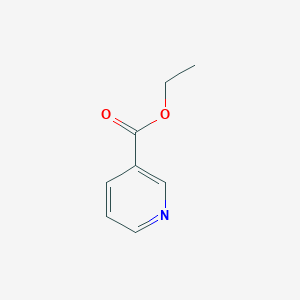


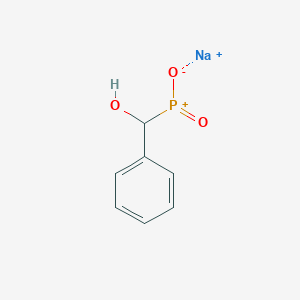
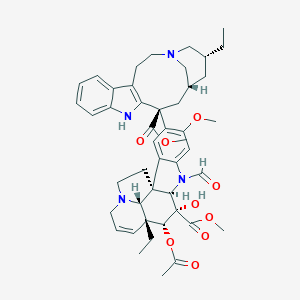
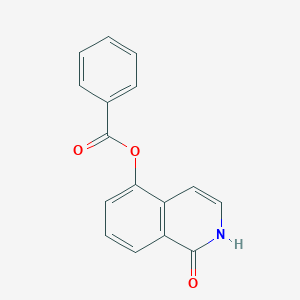

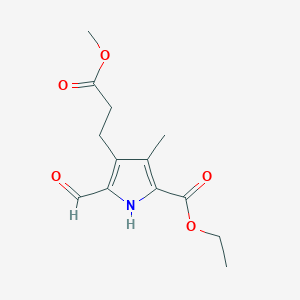

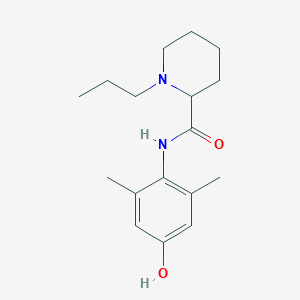


![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)

